molecular formula C7H5ClN2O B13857202 2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile

Cat. No.: B13857202
M. Wt: 168.58 g/mol
InChI Key: RRNCKPNOYWGPBI-UHFFFAOYSA-N
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Description

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is a pyridine derivative featuring a chlorine atom at position 2, a hydroxymethyl group (-CH₂OH) at position 5, and a nitrile (-CN) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The hydroxymethyl group enhances polarity and solubility in polar solvents, while the nitrile group contributes to electron-withdrawing effects, influencing reactivity in further functionalization reactions such as nucleophilic substitution or coupling .

Properties

IUPAC Name

2-chloro-5-(hydroxymethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNCKPNOYWGPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy for Preparation

The synthesis of 2-chloro-5-(hydroxymethyl)pyridine-3-carbonitrile can be conceptually divided into:

The challenge lies in selective chlorination and hydroxymethylation without affecting the nitrile functionality.

Preparation of 2-Chloro-5-methylpyridine as a Precursor

A foundational step is the preparation of 2-chloro-5-methylpyridine , which can be further functionalized to introduce the hydroxymethyl group.

Method A: Chlorination of 3-Methylpyridine-N-oxide Using 2,4,6-Triisopropyl-3-benzoyl Chloride

  • Raw materials: 3-Methylpyridine-N-oxide, 2,4,6-triisopropyl-3-benzoyl chloride (chlorinating agent), dichloromethane (solvent).
  • Reaction conditions: Cooling to 5-10 °C during dropwise addition of chlorinating agent solution; reaction maintained at 5-50 °C, typically overnight at 40-50 °C.
  • Yield: Up to 96.2% of 2-chloro-5-methylpyridine with 98% purity.
  • Advantages: Avoids use of phosphorus oxychloride, reduces phosphorus-containing waste, and improves selectivity and yield compared to traditional methods.
  • Procedure highlights: Slow addition of chlorinating agent controls reaction temperature and selectivity; post-reaction workup involves water addition, steam distillation, and dichloromethane extraction.
Parameter Details
Raw material 3-Methylpyridine-N-oxide
Chlorinating agent 2,4,6-Triisopropyl-3-benzoyl chloride
Solvent Dichloromethane
Temperature range 5-50 °C
Reaction time Dropwise addition 2-4 h + overnight reaction
Yield 96.2%
Purity 98%

Source: CN107721912B

Method B: Chlorination of 2-Oxo-5-methyl-5,6-dichloropiperidine Using Phosphorus Oxychloride

  • Raw materials: 2-Oxo-5-methyl-5,6-dichloropiperidine (dihalo compound), phosphorus oxychloride or phosgene (chlorinating agents), high boiling aromatic solvents (e.g., 1,2,4-trichlorobenzene).
  • Reaction conditions: 80-130 °C, typically around 120 °C; chlorinating agent added over 0.5-10 h; reaction maintained for additional 5-6 h post addition.
  • Yield: High yields reported; solution can be used directly for further chlorination.
  • Advantages: Well-established industrial method; suitable for scale-up.
  • Notes: Use of stoichiometric excess of chlorinating agent (up to 70% excess) improves yield.
Parameter Details
Raw material 2-Oxo-5-methyl-5,6-dichloropiperidine
Chlorinating agent Phosphorus oxychloride or phosgene
Solvent 1,2,4-Trichlorobenzene
Temperature range 80-130 °C
Reaction time 1-2 h addition + 5-6 h hold
Chlorinating agent excess Up to 70 mole %

Source: US4612377A

Introduction of Hydroxymethyl Group at the 5-Position

The hydroxymethyl group can be introduced by selective oxidation or substitution of a methyl or chloromethyl precursor.

Method: Conversion of 5-Methyl or 5-Chloromethyl Pyridine Derivatives

  • Starting from 2-chloro-5-methylpyridine , the methyl group can be oxidized to hydroxymethyl using controlled oxidation methods (e.g., selenium dioxide oxidation, or other mild oxidants).
  • Alternatively, starting from 2-chloro-5-chloromethylpyridine , nucleophilic substitution with hydroxide ion can yield the hydroxymethyl derivative.

Preparation of 2-Chloro-5-chloromethylpyridine

  • Raw materials: 3-Methylpyridine, elemental chlorine, organic acid (e.g., acetic acid), free radical initiator (e.g., benzoyl peroxide).
  • Reaction conditions: Temperature range 0 to 150 °C, preferably 20 to 100 °C.
  • Solvents: Optional use of organic solvents such as benzene, toluene, chlorobenzene, dichloromethane.
  • Workup: Concentration of reaction mixture, filtration to remove salts, purification by chromatography.
  • Notes: The chloromethyl derivative is a key intermediate for further functionalization.
Parameter Details
Raw material 3-Methylpyridine
Chlorinating agent Elemental chlorine
Acid catalyst Acetic acid (preferred)
Initiator Benzoyl peroxide or similar
Temperature range 0-150 °C (preferably 20-100 °C)
Solvents Benzene, toluene, chlorobenzene, dichloromethane
Workup Filtration, concentration, chromatography

Source: US5329011A

Summary Table of Key Preparation Steps and Conditions

Step Starting Material / Reagent Conditions/Notes Yield / Purity Reference
Chlorination to 2-chloro-5-methylpyridine 3-Methylpyridine-N-oxide + 2,4,6-triisopropyl-3-benzoyl chloride 5-50 °C, dichloromethane solvent, slow addition 96.2% yield, 98% purity CN107721912B
Chlorination to 2-chloro-5-methylpyridine 2-Oxo-5-methyl-5,6-dichloropiperidine + phosphorus oxychloride 80-130 °C, 1,2,4-trichlorobenzene solvent High yield US4612377A
Chloromethylation to 2-chloro-5-chloromethylpyridine 3-Methylpyridine + Cl2 + acetic acid + initiator 0-150 °C, organic solvents, radical initiator Good yields US5329011A
Hydroxymethylation (proposed) 2-Chloro-5-chloromethylpyridine + hydroxide Nucleophilic substitution Not specified Inferred
Nitrile introduction (proposed) Pyridine precursor with nitrile or cyanation step Standard cyanation methods Not specified Literature standard

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-cyanopyridine (6-Chloro-3-pyridinecarbonitrile)

  • Structure : Cl at position 2, CN at position 3 (lacks hydroxymethyl group at position 5).
  • Properties : Simpler structure with lower polarity due to the absence of the hydroxymethyl group. The nitrile group enables participation in cyanation reactions.
  • Applications : Widely used as a building block in synthesizing antihypertensive agents and herbicides .
  • Key Difference : Reduced hydrophilicity compared to the hydroxymethyl analog, limiting its utility in aqueous-phase reactions.

2-Chloro-5-(chloromethyl)pyridine-3-carbonitrile

  • Structure : Cl at position 2, -CH₂Cl at position 5, CN at position 3.
  • Properties : The chloromethyl group increases electrophilicity, making it reactive toward nucleophilic substitution (e.g., hydrolysis to hydroxymethyl or amination).
  • Applications : Precursor for synthesizing the hydroxymethyl derivative via hydrolysis. Used in cross-coupling reactions for drug intermediates .
  • Key Difference : Higher reactivity but lower stability under basic or nucleophilic conditions compared to the hydroxymethyl variant.

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

  • Structure : Cl at position 2, boronate ester at position 5, CN at position 3.
  • Properties : The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation.
  • Applications : Critical in synthesizing biaryl structures for materials science and drug discovery .
  • Key Difference : Specialized for coupling reactions, unlike the hydroxymethyl derivative, which is tailored for hydroxyl-driven functionalization.

Chromeno[2,3-b]pyridine-3-carbonitrile Derivatives

  • Structure : Fused chromene ring system with CN at position 3.
  • Properties : Extended conjugation enhances UV absorption and electronic properties.
  • Applications : Used as corrosion inhibitors for metals in acidic environments (e.g., N80 steel in HCl) and as intermediates in anticancer drug synthesis .
  • Key Difference : Structural complexity and fused rings differentiate these compounds from simpler pyridine derivatives.

Comparative Analysis Table

Compound Substituents (Position) Key Functional Groups Applications Reactivity Profile
Target Compound Cl (2), -CH₂OH (5), CN (3) Hydroxymethyl, Nitrile Drug intermediates, polar solvents Oxidation, esterification
2-Chloro-5-cyanopyridine Cl (2), CN (3) Nitrile Agrochemicals, cross-coupling Nucleophilic substitution
2-Chloro-5-(chloromethyl)pyridine-3-carbonitrile Cl (2), -CH₂Cl (5), CN (3) Chloromethyl, Nitrile Precursor for hydroxymethyl derivative Hydrolysis, amination
Boronate ester derivative Cl (2), boronate (5), CN (3) Boronate ester, Nitrile Suzuki-Miyaura coupling Cross-coupling reactions
Chromeno[2,3-b]pyridine-3-carbonitriles Fused chromene ring, CN (3) Nitrile, Chromene ring Corrosion inhibition, drug synthesis Electrophilic aromatic substitution

Research Findings and Implications

  • Synthetic Flexibility : The hydroxymethyl group in the target compound allows for diverse transformations, such as oxidation to carboxylic acids or conjugation via ester linkages, enhancing its utility in prodrug design .
  • Solubility Advantage : Compared to chloromethyl or ethyl analogs, the hydroxymethyl group improves aqueous solubility, critical for bioavailability in drug candidates .
  • Performance in Corrosion Inhibition: Chromeno derivatives outperform simpler pyridine-carbonitriles in acidic environments due to planar aromatic systems that adsorb strongly onto metal surfaces .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 2-chloro-5-methylpyridine-3-carbonitrile with oxidizing agents like KMnO₄ to introduce the hydroxymethyl group. Optimization includes adjusting reaction temperature (60–80°C), pH (neutral to mildly acidic), and using catalysts such as Pd/C for higher yields. Solvents like DMF or methanol are critical for stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., hydroxymethyl at δ 4.6 ppm, carbonitrile at δ 120 ppm).
  • IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and hydroxyl (O–H stretch ~3300 cm⁻¹).
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and spatial arrangements .

Q. What functional groups dominate the compound's reactivity?

The chloro group undergoes nucleophilic substitution, the hydroxymethyl group participates in esterification/oxidation, and the carbonitrile group enables cycloaddition or hydrolysis. Synergistic effects between these groups influence regioselectivity in cross-coupling reactions .

Q. What biological activities are documented for this compound?

Pyridine derivatives exhibit antimicrobial and anticancer properties. In vitro studies suggest activity against Gram-positive bacteria (MIC ~8 µg/mL) and cytotoxicity in cancer cell lines (e.g., IC₅₀ ~15 µM in MCF-7). Mechanisms may involve enzyme inhibition (e.g., COX-2) or DNA intercalation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the hydroxymethyl group. Basis sets like 6-31G* and solvent models (PCM) improve accuracy for reaction pathway simulations .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target protein expression) .

Q. What experimental designs study interactions with biological targets?

  • Molecular docking : AutoDock Vina predicts binding to kinases (e.g., EGFR; docking score −9.2 kcal/mol).
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd ~120 nM for bacterial topoisomerase IV).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-protein interactions .

Q. What methodologies assess metabolic stability and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.
  • Ames test : Evaluate mutagenicity using Salmonella strains (e.g., TA98, TA100).
  • hERG assay : Patch-clamp electrophysiology screens for cardiotoxicity risks .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes substitution
Catalyst (Pd/C)5–10 mol%Reduces side products
SolventDMF/Methanol (1:1)Stabilizes intermediates

Q. Table 2: Computational Modeling Inputs

MethodSoftwareOutput Metrics
DFT (B3LYP)Gaussian 16HOMO-LUMO, ESP
Molecular DynamicsGROMACSBinding free energy

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